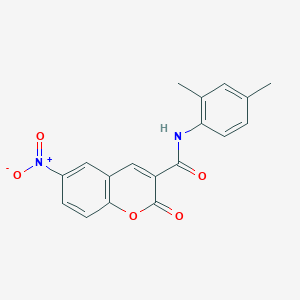

N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ belongs to the class of quinone compounds and is known for its ability to generate reactive oxygen species (ROS) in cells, which makes it a valuable tool for studying oxidative stress and redox signaling pathways.

Applications De Recherche Scientifique

Selective Detection of Cu(II)

A study demonstrated the use of nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors. Specifically, the compound 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide(3) was highlighted for its selective fluorescence in the presence of Cu(2+) ions over other metal ions in aqueous solutions, making it a valuable tool for environmental and analytical chemistry applications (Bekhradnia et al., 2016).

Radiosensitizers and Cytotoxins

Another research avenue involves the synthesis and evaluation of a series of nitrothiophene-5-carboxamides, including N-(omega-aminoalkyl) side chains, for their potential as radiosensitizers and bioreductively activated cytotoxins. While not directly related to the query compound, this study underscores the therapeutic potential of nitro-substituted chromene derivatives in oncology (Threadgill et al., 1991).

Anticancer Applications

The synthesis of 4-aryl-2-methylamino-3-nitro-4H-chromenes, which possess N,N-dimethylamino groups, has been reported for their potential anticancer properties. These derivatives, including the compound of interest, have been developed through microwave-assisted one-pot synthesis, illustrating the compound's relevance in the development of new anticancer drugs (Nagaraju et al., 2019).

Imaging Cancer Tyrosine Kinase

In the field of diagnostic imaging, a compound structurally related to the query, designed for positron emission tomography (PET) imaging of cancer tyrosine kinase, was synthesized. This highlights the utility of nitro-oxo-chromene derivatives in developing diagnostic tools for cancer research (Wang et al., 2005).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10-3-5-15(11(2)7-10)19-17(21)14-9-12-8-13(20(23)24)4-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVYQMVYSDJXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)

![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)

![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)

![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)

![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)

![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)